molecular formula C12H11ClN2 B12552605 2-(Chloromethyl)-2,3-dihydro-1H-perimidine CAS No. 188744-73-2

2-(Chloromethyl)-2,3-dihydro-1H-perimidine

Cat. No.: B12552605
CAS No.: 188744-73-2
M. Wt: 218.68 g/mol
InChI Key: VAIWGPWYFSQIRD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a perimidine core with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction proceeds through the formation of an intermediate, which cyclizes to form the desired perimidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are applicable.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amine derivatives.

    Oxidation Products: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids.

    Reduction Products: Reduction typically yields the corresponding alkane or alcohol derivatives.

Scientific Research Applications

2-(Chloromethyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and potential drug candidates .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine core structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

188744-73-2

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(chloromethyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C12H11ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6,11,14-15H,7H2

InChI Key

VAIWGPWYFSQIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)CCl

Origin of Product

United States

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